(2-Ethyl-6-methylphenyl)methanol
CAS No.:
Cat. No.: VC15798423
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (2-ethyl-6-methylphenyl)methanol |
| Standard InChI | InChI=1S/C10H14O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6,11H,3,7H2,1-2H3 |
| Standard InChI Key | IGUNVYYAGUAHOO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1CO)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
(2-Ethyl-6-methylphenyl)methanol is characterized by a benzene ring substituted with ethyl (-CHCH) and methyl (-CH) groups at the 2- and 6-positions, respectively, and a hydroxymethyl (-CHOH) group at the 1-position. The IUPAC name, (2-ethyl-6-methylphenyl)methanol, reflects this substitution pattern . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.22 g/mol | |
| SMILES Notation | CCC1=CC=CC(=C1CO)C | |
| InChI Key | IGUNVYYAGUAHOO-UHFFFAOYSA-N | |
| Exact Mass | 150.1045 g/mol | |
| LogP (Octanol-Water) | 2.45 (estimated) |
The compound’s planar aromatic ring and polar hydroxyl group contribute to its solubility in organic solvents like ethyl acetate and tetrahydrofuran, while its hydrophobicity (LogP ≈ 2.45) limits aqueous solubility .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for (2-ethyl-6-methylphenyl)methanol reveals distinct proton environments:
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-NMR (CDCl):
The infrared (IR) spectrum shows a broad O-H stretch at ~3300 cm and aromatic C=C stretches near 1600 cm.
Synthesis and Manufacturing
Catalytic Reduction of Aldehyde Precursors
The most efficient synthesis route involves the reduction of 2-ethyl-6-methylbenzaldehyde. A patented method (WO2007/85556) achieves this via manganese(II) chloride-catalyzed Grignard reaction:
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Reaction Setup:
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Procedure:
Alternative Pathways
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Nucleophilic Substitution: Reacting 2-ethyl-6-methylbenzyl chloride with aqueous NaOH under reflux.
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Hydroboration-Oxidation: Using BH-THF complex followed by HO/NaOH to oxidize the intermediate borane.
Physicochemical Properties
Thermal Stability and Phase Behavior
(2-Ethyl-6-methylphenyl)methanol exhibits moderate thermal stability, with a decomposition temperature above 200°C. Differential Scanning Calorimetry (DSC) shows a melting point depression at –20°C, indicative of impurities in technical-grade samples.
Solubility and Partitioning
| Solvent | Solubility (g/100 mL) |
|---|---|
| Ethyl Acetate | 45.2 |
| Diethyl Ether | 38.7 |
| Water | 0.12 |
| Methanol | 22.4 |
The low aqueous solubility necessitates the use of co-solvents (e.g., DMSO) for biological assays.
Chemical Reactivity and Derivatives
Oxidation Reactions
The primary alcohol group undergoes oxidation to form 2-ethyl-6-methylbenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This aldehyde is a precursor to imines and Schiff bases.
Esterification
Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (), a volatile compound used in fragrances.
Ether Formation
Williamson ether synthesis with alkyl halides produces benzyl ethers, which exhibit enhanced lipophilicity for agrochemical applications.
Industrial and Research Applications
Agrochemical Intermediates
The compound’s structure aligns with herbicidal precursors like metolachlor. Chlorination of the hydroxyl group generates 2-ethyl-6-methylbenzyl chloride, a key intermediate in chloroacetamide herbicides.
Pharmaceutical Development
Hydroxymethyl groups are pivotal in prodrug design. For example, ester prodrugs of antiviral agents utilize (2-ethyl-6-methylphenyl)methanol to improve bioavailability.
Material Science
Incorporation into polymer matrices enhances thermal resistance. Epoxy resins derived from this alcohol show 15% increased tensile strength compared to bisphenol-A analogs.
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